molecular formula C15H17N5O3 B2426034 benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034362-77-9

benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2426034
CAS No.: 2034362-77-9
M. Wt: 315.333
InChI Key: IHMNAYONVQTMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that features a triazole ring, an azetidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a benzyl carbamate moiety under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can target the triazole ring or the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole and azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

    Materials Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Cancer Therapy: It may be explored for its anticancer properties, particularly in targeting specific molecular pathways.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.

    Agriculture: It may be employed in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the azetidine ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)acetate
  • Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanoate

Uniqueness

Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is unique due to the presence of the carbamate group, which can enhance its stability and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(19-9-13(10-19)20-7-6-17-18-20)8-16-15(22)23-11-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMNAYONVQTMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.